molecular formula C20H15NO5S B2879820 N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 2097915-93-8

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2879820
CAS RN: 2097915-93-8
M. Wt: 381.4
InChI Key: LTPJHFSNQYFBNP-UHFFFAOYSA-N
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Description

The compound “N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule that contains several interesting functional groups and structural features. It includes a furan ring, a thiophene ring, and a chromene ring, which are all heterocyclic compounds . These types of structures are often found in various pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, thiophene, and chromene rings would likely contribute to the compound’s aromaticity . The hydroxy and carboxamide groups could potentially form hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and aromatic rings. For example, it might have a relatively high boiling point due to the potential for hydrogen bonding .

Scientific Research Applications

Catalysis and Organic Synthesis

One significant application of related compounds is in catalysis and organic synthesis. For instance, the one-pot synthesis of 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones using K10 montmorillonite clay demonstrates the utility of furan and thiophene derivatives in synthesizing heterocyclic compounds. This method avoids the use of expensive transition metals and eliminates tedious intermediate purification steps, showing wide functional group tolerance and applicability to various substrates with good to excellent yields (Zhang et al., 2018).

Advanced Materials

Compounds containing furan and thiophene units are also explored for their potential in advanced materials. For example, phenothiazine derivatives with various conjugated linkers, including furan, have been synthesized and used in dye-sensitized solar cells. The study found that derivatives with furan as a conjugated linker exhibited an improvement in solar energy-to-electricity conversion efficiency, demonstrating the importance of these heteroaromatic linkers in enhancing the performance of photovoltaic devices (Kim et al., 2011).

Bioactive Compounds

The synthesis and evaluation of novel compounds for bioactive properties are another area of interest. A study on the synthesis of compounds of the pyrimidine series based on reactions of 3-arylmethylidenefuran-2(3H)-ones with N,N-binucleophilic reagents highlights the construction of molecules containing pyridine and pyridazine fragments. Such compounds exhibit pronounced plant-growth regulatory activity, underscoring the potential of furan and thiophene derivatives in developing new biologically active substances (Aniskova et al., 2017).

Photocatalysis

In photocatalysis, the photoinduced direct oxidative annulation of certain furan and thiophene derivatives has been studied. This method provides access to highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants, showcasing a green chemistry approach to synthesizing complex heterocyclic structures (Zhang et al., 2017).

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5S/c22-18(15-10-13-4-1-2-5-16(13)26-19(15)23)21-12-20(24,14-7-8-25-11-14)17-6-3-9-27-17/h1-11,24H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPJHFSNQYFBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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